molecular formula C20H28N2O3 B247782 1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine

1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine

Cat. No. B247782
M. Wt: 344.4 g/mol
InChI Key: YJANRONIWZZKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of piperazine derivatives and has a unique structure that makes it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters in the brain, leading to its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, this compound has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its unique structure, which makes it a promising candidate for various research studies. Additionally, this compound has been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for drug development. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.

Future Directions

There are many potential future directions for research on 1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine. One area of research that shows promise is the development of new drugs for the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, this compound has shown significant activity against various types of cancer cells, making it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various areas of medicine.

Synthesis Methods

The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine involves a series of chemical reactions that require specialized knowledge and equipment. The most commonly used method for synthesizing this compound involves the reaction of 2,3-dimethoxybenzoyl chloride with bicyclo[2.2.1]hept-2-ene-7,8-dicarboxylic anhydride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain the final compound.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, analgesic, and anti-inflammatory effects. Additionally, this compound has been shown to have significant activity against various types of cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(3-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H28N2O3/c1-24-18-5-3-4-16(19(18)25-2)20(23)22-10-8-21(9-11-22)17-13-14-6-7-15(17)12-14/h3-5,14-15,17H,6-13H2,1-2H3

InChI Key

YJANRONIWZZKHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CC4CCC3C4

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

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